布林莫尼丁 D 酒石酸盐

描述

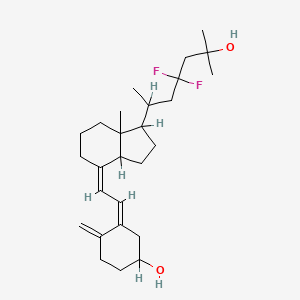

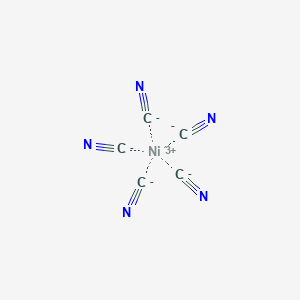

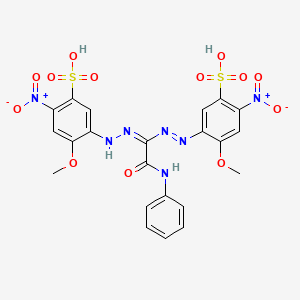

Brimonidine Tartrate is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Its molecular interaction causes vasoconstriction, leading to decreased production of aqueous humor and increased outflow, primarily used in the treatment of glaucoma to reduce intraocular pressure (Brimonidine Tartrate, 2020).

Synthesis Analysis

The synthesis of Brimonidine Tartrate involves several key steps, starting from triaminobenzene, which is prepared by the reduction of 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, another cyclization, and finally, salt formation with L-tartaric acid, yielding Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).

Molecular Structure Analysis

Brimonidine Tartrate's effectiveness as a selective alpha-2 adrenergic receptor agonist is largely attributed to its molecular structure. The tartrate salt form enhances its solubility and stability, making it effective for ocular administration. However, specific details on its molecular structure analysis are not directly provided in the referenced papers.

Chemical Reactions and Properties

While specific chemical reactions involving Brimonidine Tartrate are not detailed in the available research, its ability to react with various compounds for analytical purposes, such as derivatization with NBD-Cl for determination in ophthalmic solutions, indicates its reactive nature and chemical versatility (F. Ibrahim et al., 2015).

Physical Properties Analysis

Brimonidine Tartrate is hydrophilic, a quality that underlines the challenges in ocular delivery due to frequent administration requirements. This property is crucial for formulating delivery systems like niosomes to enhance ocular bioavailability (Alaa Emad Eldeeb et al., 2019).

Chemical Properties Analysis

The chemical properties of Brimonidine Tartrate, such as its stability and compatibility with various formulations, have been explored to enhance its delivery and efficacy. For instance, its encapsulation in nanoparticles aims to improve permeation through physiological barriers in the eyes, indicating its stability and reactivity in pharmaceutical formulations (P. Sharma & M. Chauhan, 2020).

科学研究应用

眼部高血压和青光眼的管理

布林莫尼丁 D 酒石酸盐因其在管理青光眼和眼部高血压等眼部疾病方面的有效性而被广泛研究。一项研究表明,布林莫尼丁酒石酸盐局部应用后,可显着降低眼压升高的患者的房水压 (IOP),显示出作为这些疾病的长期治疗剂的潜力 (Derick 等人,1997)。

改善眼部药物递送

研究一直集中于增强布林莫尼丁酒石酸盐的眼部递送。一项研究开发了普尼体,以克服尼体的不稳定性问题,旨在提高布林莫尼丁酒石酸盐的眼部生物利用度和停留时间。研究发现,与商业制剂相比,眼部生物利用度显着提高 (Eldeeb 等人,2019)。

纳米乳剂的开发

布林莫尼丁酒石酸盐的纳米乳剂制剂已被探索,以增强其渗透性、起效时间和治疗效果。这些纳米乳剂在减小液滴尺寸和改善药物释放曲线方面显示出有希望的结果,表明它们对慢性眼部疾病的潜力 (Rimple 和 Newton,2018)。

对视网膜血流的影响

一项研究调查了局部布林莫尼丁酒石酸盐对眼部高血压患者视网膜毛细血管血流的影响。结果表明,布林莫尼丁有效降低眼压,而不会改变视网膜毛细血管血流,为眼部高血压患者提供了更安全的治疗方案 (Carlsson 等人,2000)。

立方相提高渗透性

布林莫尼丁酒石酸盐负载立方相的开发旨在提高其眼部生物利用度并延长其治疗青光眼的效果。这些立方相制剂显示出增强的渗透性和持续释放模式,表明它们在青光眼治疗中的潜力 (Eldeeb 等人,2019)。

神经保护潜力

布林莫尼丁酒石酸盐因其潜在的神经保护作用而被研究。一项研究表明,它上调了大鼠视网膜神经节细胞中脑源性神经营养因子的表达,表明了其在视神经病变(包括青光眼)中的神经保护特性的机制 (Gao 等人,2002)。

未来方向

属性

IUPAC Name |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-WUUYCOTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426066 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alphagan P | |

CAS RN |

1400635-36-0, 70359-46-5 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brimonidine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)

![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)

![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)

![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)